molecular formula C27H42ClNO B1362488 Octaphen CAS No. 78-05-7

Octaphen

Cat. No.: B1362488
CAS No.: 78-05-7
M. Wt: 432.1 g/mol
InChI Key: DPECLNSLLIQJJO-UHFFFAOYSA-M
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Preparation Methods

The synthesis of octafonium chloride involves the reaction of benzyldiethylamine with 4-(1,1,3,3-tetramethylbutyl)phenol in the presence of a suitable solvent and catalyst. The reaction typically proceeds through a nucleophilic substitution mechanism, where the amine group attacks the phenol derivative, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Octaphen undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of octafonium chloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. It targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately resulting in the antimicrobial effect .

Comparison with Similar Compounds

Octaphen can be compared with other similar compounds such as:

This compound is unique due to its specific molecular structure, which imparts distinct physicochemical properties and antimicrobial activity.

Properties

CAS No.

78-05-7

Molecular Formula

C27H42ClNO

Molecular Weight

432.1 g/mol

IUPAC Name

benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;chloride

InChI

InChI=1S/C27H42NO.ClH/c1-8-28(9-2,21-23-13-11-10-12-14-23)19-20-29-25-17-15-24(16-18-25)27(6,7)22-26(3,4)5;/h10-18H,8-9,19-22H2,1-7H3;1H/q+1;/p-1

InChI Key

DPECLNSLLIQJJO-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-]

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-]

78-05-7

Origin of Product

United States

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